Acetolactone

Description

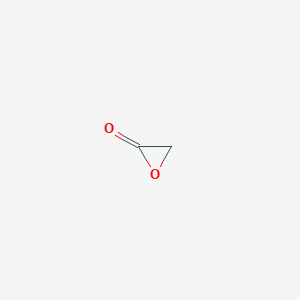

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O2/c3-2-1-4-2/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSIFDFXFAXICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332189 | |

| Record name | 2-Oxiranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42879-41-4 | |

| Record name | 2-Oxiranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42879-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxiranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetolactone: Structure, Properties, and Experimental Insights

Introduction

Acetolactone, a term that has been a source of significant ambiguity in chemical literature, refers primarily to the highly strained and unstable molecule, α-acetolactone (oxiran-2-one). This three-membered cyclic ester, with the chemical formula C₂H₂O₂, represents the smallest possible lactone. Its existence is fleeting, having been observed only as a transient species in gas-phase experiments. The inherent ring strain and the presence of a carbonyl group within the epoxide-like ring contribute to its extreme reactivity and short lifetime.

This guide provides a comprehensive overview of the chemical structure and known properties of α-acetolactone. It delves into the experimental methodologies employed to generate and characterize this transient molecule. Furthermore, this document aims to clarify the common confusion between α-acetolactone and other similarly named but structurally distinct compounds, such as the stable and commercially available α-acetyl-γ-butyrolactone and the biochemically significant precursor, α-acetolactic acid.

α-Acetolactone (Oxiran-2-one): The Parent Compound

The true parent compound referred to as this compound is α-acetolactone. Its structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with one of the carbon atoms also being part of a carbonyl group.

Chemical Structure and Properties

The IUPAC name for α-acetolactone is oxiran-2-one.[1][2] It is an unstable, three-membered heterocycle containing an epoxide ring fused with a carbonyl group.[1][2] The parent α-acetolactone has not been isolated in bulk, as it is highly reactive and readily polymerizes or decarbonylates.[1]

Table 1: Physicochemical Properties of α-Acetolactone

| Property | Value | Source |

| IUPAC Name | Oxiran-2-one | [1][2] |

| Molecular Formula | C₂H₂O₂ | [1][2] |

| Molecular Weight | 58.036 g·mol⁻¹ | [1][2] |

| CAS Number | 42879-41-4 | [1][2] |

| Canonical SMILES | C1C(=O)O1 | [3] |

| InChI Key | HZSIFDFXFAXICF-UHFFFAOYSA-N | [1] |

| State | Transient gas-phase species | [1] |

| Stability | Highly unstable; rapidly polymerizes or decarbonylates even at 77 K. | [1] |

An exception to this instability is bis(trifluoromethyl)this compound ((CF₃)₂C₂O₂), a derivative stabilized by its two electron-withdrawing trifluoromethyl groups, which has a half-life of 8 hours at 25 °C.[1]

Experimental Generation and Detection

α-Acetolactone was first described as a transient species in mass spectrometry experiments in 1997.[1]

The primary method for generating α-acetolactone is through the photochemical decarboxylation of peroxymalonic anhydrides at cryogenic temperatures.[1] While detailed, step-by-step protocols for bulk synthesis are not feasible due to the compound's instability, the experimental setup for its generation and detection in the gas phase can be described as follows:

-

Precursor Synthesis: A suitable precursor, such as a peroxymalonic anhydride, is synthesized.

-

Cryogenic Isolation: The precursor is isolated and maintained at a very low temperature (e.g., 77 K) to prevent premature decomposition.[1]

-

Photochemical Decarboxylation: The precursor is subjected to photolysis, typically using UV light, which induces decarboxylation to form the α-lactone.[1]

-

Mass Spectrometric Analysis: The products of the photolysis are immediately analyzed using mass spectrometry to detect the transient α-acetolactone molecule before it decomposes.[1] The detection relies on identifying the molecular ion peak corresponding to C₂H₂O₂.

The general workflow for the generation and detection of α-acetolactone is depicted in the diagram below.

Caption: Generation and decomposition pathway of α-acetolactone.

Reactivity and Decomposition

The high ring strain of the three-membered ring makes α-acetolactone highly susceptible to nucleophilic attack at the carbonyl carbon and the α-carbon. Even at very low temperatures (77 K), it rapidly undergoes either polymerization or decarbonylation to form ketones or aldehydes.[1]

Clarification of Nomenclature: Addressing Common Confusion

The term "this compound" has been informally or incorrectly applied to other, more stable compounds. This section clarifies the identity of these molecules.

α-Acetyl-γ-butyrolactone

Often, searches for "this compound" lead to information about α-acetyl-γ-butyrolactone. This is a stable, commercially available compound with significantly different properties.

Table 2: Properties of α-Acetyl-γ-butyrolactone

| Property | Value | Source |

| Synonyms | 2-Acetylbutyrolactone, 3-Acetyloxolan-2-one | [4][5] |

| Molecular Formula | C₆H₈O₃ | [4][6] |

| Molecular Weight | 128.13 g·mol⁻¹ | [4][6] |

| CAS Number | 517-23-7 | [4][6] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 107-108 °C at 5 mmHg | [4][6] |

| Density | 1.19 g/mL at 25 °C | [4] |

| Solubility | Soluble in DMF, methanol | [5] |

This compound can be synthesized via a Claisen condensation reaction between γ-butyrolactone and an acetate (B1210297) ester (like ethyl acetate) using a strong base.[5][7] An alternative method involves the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776) under alkaline conditions.[5]

Caption: Synthesis routes for α-acetyl-γ-butyrolactone.

α-Acetolactic Acid

In biological contexts, the term "this compound" may be confused with α-acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8]

Table 3: Properties of α-Acetolactic Acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | [8] |

| Molecular Formula | C₅H₈O₄ | [8] |

| Molecular Weight | 132.115 g·mol⁻¹ | [8] |

| CAS Number | 71698-08-3 | [8] |

| Biological Role | Precursor in amino acid biosynthesis | [8] |

α-Acetolactic acid is synthesized from two molecules of pyruvic acid by the enzyme acetolactate synthase. It is itself a precursor to acetoin, formed via decarboxylation by the enzyme acetolactate decarboxylase.[8]

Caption: Biosynthetic role of α-acetolactic acid.

Conclusion

This technical guide has delineated the chemical identity and properties of the true, albeit highly unstable, α-acetolactone (oxiran-2-one). The experimental evidence for its existence is confined to gas-phase studies, primarily mass spectrometry, following its generation via photochemical methods at cryogenic temperatures. The inherent instability of this strained three-membered ring dictates its chemistry, leading to rapid decomposition.

Crucially, this guide has also clarified the common and significant confusion with the stable, well-characterized, and synthetically useful compound α-acetyl-γ-butyrolactone, as well as the biochemically important α-acetolactic acid. For researchers, scientists, and drug development professionals, it is imperative to distinguish between these compounds to ensure clarity and precision in scientific communication and experimental design. While α-acetolactone remains a curiosity of fundamental chemical reactivity, its similarly named counterparts are of considerable practical importance in synthesis and biology.

References

- 1. Structure and mechanism of acetolactate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic mechanism of acetolactate decarboxylase from Brevibacillus brevis towards both enantiomers of α-acetolactate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-乙酰基-γ-丁内酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 6. store.p212121.com [store.p212121.com]

- 7. 2-Acetylbutyrolactone | 517-23-7 [chemicalbook.com]

- 8. (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | C5H8O4 | CID 440878 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to α-Acetolactone

This document provides a comprehensive overview of α-acetolactone (oxiran-2-one), a highly reactive and unstable molecule. Due to its transient nature, much of the available information is derived from gas-phase studies and theoretical calculations. This guide synthesizes the current understanding of its structure, properties, synthesis, and reactivity, presenting the information in a format accessible to chemical and life science professionals.

Executive Summary

α-Acetolactone is the simplest α-lactone, a three-membered cyclic ester. Its molecular formula is C₂H₂O₂.[1][2][3] The parent compound is highly unstable and has not been isolated in bulk.[1][4] It was first identified as a transient species in mass spectrometry experiments in 1997.[1] Its high ring strain and the presence of two electronegative oxygen atoms contribute to its extreme reactivity, leading to rapid decarbonylation or polymerization, even at cryogenic temperatures.[1][4] Understanding the properties of this ephemeral molecule is crucial for studies in reaction mechanisms, gas-phase chemistry, and as a reference point for more stable, substituted lactones.

Chemical and Physical Properties

Quantitative data for α-acetolactone is limited due to its instability. The properties listed below are based on mass spectrometry data and computational chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂O₂ | [1][2][3] |

| Molar Mass | 58.036 g·mol⁻¹ | [1][4] |

| IUPAC Name | Oxiran-2-one | [1][3] |

| CAS Number | 42879-41-4 | [1][2] |

| Canonical SMILES | C1C(=O)O1 | [2] |

| InChI Key | HZSIFDFXFAXICF-UHFFFAOYSA-N | [1] |

| Physical State | Transient gas-phase species | [1][4] |

| Stability | Highly unstable; rapidly decomposes | [1][5] |

| Stabilized Analogue | Bis(trifluoromethyl)acetolactone ((CF₃)₂C₂O₂) | [1][4] |

| Half-life of Analogue | 8 hours at 25 °C | [1][4] |

Synthesis and Experimental Observation

α-Acetolactone is not synthesized in a conventional sense but is generated in situ as a short-lived intermediate. The primary methods for its generation are rooted in high-energy processes.

The first definitive observation of α-acetolactone was achieved through mass spectrometry. The protocol involves the generation of a precursor ion that fragments under controlled conditions to yield the target molecule.

-

Objective: To generate and characterize α-acetolactone and its related radical species in the gas phase.

-

Methodology: The experiment, as described by Schröder et al. (1997), utilized a four-sector mass spectrometer. The general workflow is as follows:

-

Precursor Selection: A suitable precursor molecule, such as the acetate (B1210297) adduct of glyoxylic acid, is introduced into the mass spectrometer.

-

Ionization: The precursor is ionized, typically using techniques like electrospray ionization (ESI) or chemical ionization (CI), to form a specific parent ion.

-

Collision-Induced Dissociation (CID): The parent ion is mass-selected and then subjected to collisions with an inert gas (e.g., argon) in a collision cell. This energetic process induces fragmentation.

-

Fragmentation Pathway: Through the controlled loss of a neutral molecule (e.g., CO₂ and H₂O), the desired transient species, protonated α-acetolactone, is formed.

-

Detection and Characterization: The resulting fragments are mass-analyzed to confirm the formation of the C₂H₂O₂ species. Further rounds of MS/MS can be used to probe its structure and reactivity.

-

An earlier method proposed for generating α-lactones involves the photochemical decomposition of cyclic peroxides.

-

Objective: To produce α-lactones via a photochemical route at low temperatures.

-

Methodology: As pioneered by Chapman et al. (1972), this protocol involves the irradiation of a peroxymalonic anhydride (B1165640) precursor.

-

Precursor Synthesis: A suitable peroxymalonic anhydride is synthesized and purified.

-

Cryogenic Conditions: The precursor is dissolved in an inert solvent and cooled to cryogenic temperatures (e.g., 77 K) to trap reactive intermediates.

-

Photolysis: The solution is irradiated with UV light of a specific wavelength, inducing the cleavage of the peroxide bond and subsequent decarboxylation.

-

Intermediate Formation: The photochemical reaction is proposed to yield an α-lactone intermediate.

-

Spectroscopic Analysis: Techniques such as infrared (IR) spectroscopy are used to monitor the reaction and identify transient species. However, even at 77 K, the products tend to rapidly polymerize or decarbonylate.[1][4]

-

Reactivity and Decomposition Pathways

The high degree of ring strain in the three-membered ring makes α-acetolactone exceptionally reactive. Its primary decomposition pathways are decarbonylation and polymerization.

-

Decarbonylation: The molecule can readily lose carbon monoxide (CO) to form formaldehyde (B43269) (CH₂O). This is a common fate for highly strained cyclic carbonyl compounds.

-

Polymerization: In a condensed phase, intermolecular reactions would be expected to dominate, leading to the formation of polyester-like materials.

Distinction from α-Acetolactic Acid

It is critical to distinguish α-acetolactone from α-acetolactic acid, a related but distinct biochemical intermediate. α-Acetolactic acid (C₅H₈O₄) is a key precursor in the biosynthesis of branched-chain amino acids (valine and leucine).[6] It is enzymatically produced from two molecules of pyruvate (B1213749) by acetolactate synthase.[6][7] α-Acetolactic acid can then be decarboxylated to produce acetoin.[6][8] In the context of brewing, non-enzymatic oxidative decarboxylation of α-acetolactate is a known pathway for the formation of the off-flavor compound diacetyl.[9]

Conclusion

α-Acetolactone remains a molecule of significant academic interest, primarily within the fields of physical organic chemistry and mass spectrometry. Its extreme instability precludes its use as a reagent in conventional drug development or synthetic chemistry. However, the study of α-acetolactone and its stabilized derivatives provides valuable insights into chemical bonding, ring strain, and reaction dynamics at the limits of molecular stability. Future research will likely continue to rely on sophisticated gas-phase techniques and computational modeling to further elucidate the fleeting existence and intricate reactivity of this fundamental cyclic ester.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-14787244) | 42879-41-4 [evitachem.com]

- 3. 2-Oxiranone | C2H2O2 | CID 445391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Lactone [minsogy.tistory.com]

- 6. Acetolactic acid - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Acetolactate decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Beer Aroma Compounds: Key Odorants, Off-Flavour Compounds and Improvement Proposals [mdpi.com]

An In-Depth Technical Guide to Acetolactone (Oxiran-2-one)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetolactone, systematically named oxiran-2-one according to IUPAC nomenclature, is the simplest α-lactone. This three-membered heterocyclic compound, featuring a strained epoxide ring fused to a carbonyl group, is characterized by its high reactivity and inherent instability under normal conditions. While this compound itself has only been observed as a transient species, this guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, drawing upon data from related stable α-lactones and computational studies. Furthermore, this document explores the potential of the α-lactone scaffold in drug development, particularly in the context of oncology, by examining the cytotoxic activity of related α-lactone derivatives.

IUPAC Nomenclature and Chemical Properties

The nomenclature and fundamental chemical properties of this compound (oxiran-2-one) are summarized below. Due to its transient nature, many of its properties are derived from spectroscopic observations and computational modeling.

| Property | Value | Source |

| Preferred IUPAC Name | Oxiranone | [1] |

| Systematic IUPAC Name | Oxiran-2-one | [1][2] |

| Common Name | This compound, α-Acetolactone | [1] |

| CAS Number | 42879-41-4 | [1][2] |

| Molecular Formula | C₂H₂O₂ | [1][2] |

| Molar Mass | 58.04 g/mol | [2] |

| Appearance | Not isolated in bulk; observed as a transient species | [1] |

| Stability | Highly unstable; rapidly undergoes polymerization or decarbonylation | [1] |

Synthesis of α-Lactones

The synthesis of the parent this compound is challenging due to its instability. The primary method for its generation is through cryogenic photochemical reactions. A notable stable derivative, bis(trifluoromethyl)this compound, has been successfully synthesized and characterized, providing valuable insights into the chemistry of α-lactones.

General Experimental Protocol: Cryogenic Photochemical Decarboxylation

The general approach to synthesizing α-lactones involves the photochemical decarboxylation of a peroxymalonic anhydride (B1165640) precursor at cryogenic temperatures.[1] The low temperature is crucial to trap the highly reactive α-lactone and prevent its immediate decomposition.

A general workflow for this process is illustrated in the diagram below.

Caption: General workflow for the synthesis of α-lactones.

Synthesis of a Stable α-Lactone: Bis(trifluoromethyl)this compound

A stable α-lactone, bis(trifluoromethyl)this compound, was synthesized by Adam et al. This compound exhibits a significantly longer half-life (8 hours at 25 °C) compared to the parent this compound, owing to the stabilizing effect of the trifluoromethyl groups.[3] The synthesis involves the photolysis of bis(trifluoromethyl)malonyl peroxide.

While a detailed experimental protocol is not available from the search results, the key transformation is the photochemical extrusion of carbon dioxide from the peroxide precursor.

Spectroscopic and Computational Data

Due to its transient nature, obtaining comprehensive experimental spectroscopic data for this compound is challenging. However, insights can be drawn from studies on stable derivatives and computational chemistry.

Mass Spectrometry

This compound has been detected as a transient species in mass spectrometry experiments.[1] The fragmentation patterns of substituted oxiranes have been studied, though specific data for the parent compound is scarce.[4]

Infrared (IR) Spectroscopy

The vibrational frequencies of oxirane and its deuterated analogs have been calculated, providing theoretical IR absorption data.[5] For lactones in general, the carbonyl (C=O) stretching frequency is a key diagnostic peak and is sensitive to ring strain.[6] In highly strained four-membered rings (β-lactones), the C=O stretch appears at a high wavenumber (around 1820 cm⁻¹). It is expected that the C=O stretch of the even more strained three-membered α-lactone ring would appear at a similarly high or even higher wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for the parent this compound is unavailable. However, ¹⁹F NMR data for methyl 4,4-bis(trifluoromethyl)acetoacetate, a related compound, shows chemical shifts relative to an external standard of -CF₃COOH.[7] The chemical shifts of trifluoromethyl groups are sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for characterizing fluorinated α-lactones.[8]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to calculate the vibrational frequencies of oxirane derivatives.[5][9] These theoretical calculations can predict the IR spectrum of this compound and provide insights into its molecular structure and reactivity.

Reactivity and Reaction Mechanisms

The high ring strain and the presence of two electronegative oxygen atoms in close proximity govern the reactivity of this compound. Its primary modes of reaction are polymerization and decarbonylation.

Caption: Primary decomposition pathways of this compound.

Potential in Drug Development: Cytotoxicity of α-Lactone Derivatives

While this compound itself is too unstable for therapeutic applications, the α-lactone moiety, particularly in the form of α-methylene-γ-lactones, has been identified as a pharmacophore in a variety of natural products with significant cytotoxic activity against cancer cells.[10][11][12]

Cytotoxicity Data

The following table summarizes the cytotoxic activity of some α-methylene-γ-lactone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| Alantolactone (B1664491) Amine Adducts | K562 (Leukemia) | 1 - 24 | [13] |

| α-Santonin Derivatives | Various | 0.36 - 14.5 | [12] |

| γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones | AGS (Gastric Cancer) | 0.0006 - 0.0044 | [14] |

Mechanism of Cytotoxic Action

The cytotoxic effect of α-methylene-γ-lactones is primarily attributed to their ability to act as Michael acceptors. The exocyclic α-methylene group conjugated to the lactone carbonyl is susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids.[1][15] This alkylation can disrupt cellular processes and induce apoptosis.

Caption: Proposed mechanism of cytotoxicity for α-methylene-γ-lactones.

Derivatives of α-methylene-γ-lactones have been shown to inhibit the active transport of uridine (B1682114) and protein translation in sarcoma-180 ascites tumor cells.[1] Furthermore, these compounds can induce apoptosis and act as alkylating agents.[13] The α-methylene-γ-lactone moiety is essential for the cytotoxic function of many sesquiterpene lactones.[15]

Conclusion

This compound (oxiran-2-one) represents a fascinating and highly reactive chemical entity. While its inherent instability has precluded its isolation and extensive characterization, studies on its transient generation and the synthesis of stabilized derivatives have provided significant insights into its chemical nature. The α-lactone functional group, particularly when incorporated into more complex molecular scaffolds like α-methylene-γ-lactones, demonstrates potent cytotoxic activity, highlighting its potential as a pharmacophore in the development of novel anticancer agents. Further research into the synthesis of stabilized α-lactone derivatives and a deeper understanding of their structure-activity relationships will be crucial for harnessing their therapeutic potential.

References

- 1. Mechanism of action of alpha-methylene-gamma-lactone derivatives of substituted nucleic acid bases in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elixirpublishers.com [elixirpublishers.com]

- 10. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]

- 12. Synthesis and cytotoxic activity of alpha-santonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Michael-type amine adducts of alpha-methylene lactones alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Theoretical Studies on Acetolactone Ring Strain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies on the ring strain of acetolactone (α-lactone). This compound, a highly strained three-membered lactone, is of significant interest due to its reactive nature and potential as a transient intermediate in chemical reactions. Understanding the energetic penalties associated with its strained ring system is crucial for predicting its stability, reactivity, and potential role in synthetic and biological pathways. This document summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and visualizes the logical workflows involved in these analyses.

Core Concepts in this compound Ring Strain

The significant ring strain in this compound arises from the deviation of its bond angles from ideal values and the inherent instability of a three-membered ring containing a carbonyl group. Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in quantifying this strain and elucidating the electronic structure of the molecule.

One key finding from theoretical analyses is that while this compound (oxiran-2-one) is a true energy minimum, it possesses considerable ionic character in its endocyclic Cα-O bond. Some studies even suggest a zwitterionic nature, particularly in a polar solvent environment, where the ring may exist in an opened form. The high ring strain is a primary driver for its susceptibility to nucleophilic attack and decarboxylation.

Quantitative Analysis of this compound Ring Strain

The following tables summarize key quantitative data derived from various computational studies on this compound and related strained ring systems. These values are critical for comparative analysis and for parameterizing molecular mechanics force fields.

Table 1: Calculated Ring Strain Energies (SE)

| Compound | Method | Basis Set | Strain Energy (kcal/mol) | Reference |

| Oxiranone (this compound) | QCISD(T)//MP2 | 6-311G(2df,p)//6-311G(d,p) | 40.4 | [1][2] |

| Cyclopropanone | QCISD(T) | Not Specified | ~38.9 (converted from 163 kJ/mol) | [1] |

| Cyclohexanone | CBS-APNO | Not Specified | 4.3 | [1][3] |

| δ-Valerolactone | Not Specified | Not Specified | 11.3 | [1][3] |

Note: Strain energy calculations are highly dependent on the chosen reference state and computational level of theory.

Table 2: Selected Geometric Parameters of this compound

| Parameter | Method | Basis Set | Calculated Value |

| C-C Bond Length | MP2 | 6-31+G(d,p) | 1.54 Å |

| C-O (ether) Bond Length | MP2 | 6-31+G(d,p) | 1.48 Å |

| C=O Bond Length | MP2 | 6-31+G(d,p) | 1.19 Å |

| C-C-O Angle | MP2 | 6-31+G(d,p) | 63.2° |

| C-O-C Angle | MP2 | 6-31+G(d,p) | 60.1° |

Note: These are representative values; actual calculated geometries will vary with the level of theory and basis set.

Computational Protocols for Ring Strain Analysis

The determination of ring strain and other molecular properties of this compound relies on sophisticated computational chemistry protocols. Below are generalized methodologies representative of the key experiments (calculations) cited in the literature.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation : An initial 3D structure of the this compound molecule is generated using molecular modeling software.

-

Method and Basis Set Selection : A suitable level of theory and basis set are chosen. For strained rings, methods that account for electron correlation are crucial. A common choice is DFT with a functional like B3LYP or a post-Hartree-Fock method like MP2, paired with a Pople-style basis set such as 6-311+G(d,p).

-

Geometry Optimization : The energy of the initial structure is minimized with respect to the positions of its atoms. This calculation finds the lowest energy conformation of the molecule.

-

Frequency Calculation : A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface. Thermodynamic properties like enthalpy and Gibbs free energy are also obtained from this step.

Protocol 2: Strain Energy Calculation using Homodesmotic Reactions

-

Define a Homodesmotic Reaction : A balanced chemical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation of the reaction enthalpy. For this compound, a possible reaction is: this compound + Propane -> Oxirane + Acetone

-

Calculate Enthalpies : The enthalpy of each species in the homodesmotic reaction is calculated using the optimized geometries and frequency data from Protocol 1.

-

Calculate Reaction Enthalpy : The enthalpy of the reaction (ΔH_rxn) is determined by subtracting the sum of the reactant enthalpies from the sum of the product enthalpies.

-

Determine Strain Energy : The strain energy of the target molecule is then derived from the reaction enthalpy and the known strain energies of the other cyclic molecules in the reaction.

Visualizing Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on this compound ring strain and the conceptual relationship between strain and reactivity.

References

The Ephemeral Nature of Acetolactone: A Historical and Technical Guide to its Discovery as a Transient Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, some molecules exist only for fleeting moments, their high reactivity making them challenging to observe directly. Acetolactone (α-acetolactone), the simplest α-lactone, is a prime example of such a transient species. This three-membered ring containing an ester group has long been a subject of theoretical interest due to its strained structure and potential role as a reactive intermediate in various chemical transformations. However, its direct experimental detection remained elusive for many years. This technical guide provides an in-depth history of the discovery of this compound as a transient species, detailing the theoretical predictions that paved the way and the sophisticated experimental techniques that finally allowed its observation.

I. Theoretical Postulation and Early Predictions

Prior to its experimental detection, the existence and properties of this compound were explored through the lens of computational chemistry. These early theoretical studies were crucial in predicting the molecule's geometry, stability, and spectroscopic signatures, providing a roadmap for experimentalists.

A. Early Theoretical Framework

Ab initio molecular orbital calculations were instrumental in modeling this compound. These calculations, performed before its experimental observation, suggested a highly strained ring structure, portending its inherent instability. Theoretical investigations into the formation of α-lactones from α-halocarboxylates provided insights into the likely reaction mechanisms that could generate this transient species. A notable 1997 theoretical study by Rodriquez and Williams investigated the mechanism of α-lactone formation, further solidifying the theoretical basis for its existence as an intermediate.

B. Predicted Properties of this compound

Theoretical calculations provided the first glimpses into the characteristics of the this compound molecule. Key predicted properties included:

-

Structure: A planar, three-membered ring consisting of two carbon atoms and one oxygen atom, with an exocyclic carbonyl group.

-

Stability: A predicted high degree of ring strain, making it highly susceptible to decarboxylation or polymerization.

-

Spectroscopic Signatures: Theoretical calculations of its vibrational frequencies predicted characteristic infrared (IR) absorption bands, which could potentially be used for its identification.

While a comprehensive pre-1997 theoretical paper solely dedicated to this compound's properties proved elusive in the search, the foundational knowledge from computational studies on related strained heterocycles and reaction mechanisms was pivotal in guiding the experimental search.

II. The Experimental Breakthrough: Unveiling a Transient Species

The definitive experimental evidence for the existence of this compound as a transient species in the gas phase was reported in a landmark 1997 paper by Detlef Schröder, Norman Goldberg, Waltraud Zummack, Helmut Schwarz, John C. Poutsma, and Robert R. Squires. Their work, published in the International Journal of Mass Spectrometry and Ion Processes, utilized the sophisticated technique of neutralization-reionization mass spectrometry (NRMS).

A. Experimental Protocol: Neutralization-Reionization Mass Spectrometry (NRMS)

The NRMS technique is a powerful tool for studying the gas-phase chemistry of highly reactive and transient neutral species. The experiment performed by Schröder and his colleagues involved a multi-step process within a four-sector mass spectrometer.

Experimental Workflow:

-

Precursor Ion Generation: The experiment began with the generation of chloroacetate (B1199739) anions (ClCH₂COO⁻) in the ion source of the mass spectrometer.

-

Mass Selection: These precursor ions were then mass-selected to ensure a pure beam of ions with the desired mass-to-charge ratio.

-

Neutralization: The mass-selected chloroacetate anions were directed into a collision cell containing a neutral gas (in this case, xenon). In this cell, the ions underwent a charge-exchange reaction, resulting in the formation of neutral chloroacetic acid radicals.

-

Dissociation: The newly formed, energetically excited chloroacetic acid radicals were unstable and rapidly dissociated, losing a chlorine atom to form the neutral acetoxyl diradical (•CH₂COO•). This diradical is a key precursor to this compound.

-

Isomerization: The acetoxyl diradical could then isomerize to form the more stable, cyclic this compound molecule.

-

Reionization: The beam of neutral species, now containing the transient this compound, was then passed through a second collision cell containing oxygen. Here, the neutral molecules were reionized by collision-induced electron transfer.

-

Mass Analysis: The resulting positively charged ions were then mass-analyzed, allowing for the identification of the species present in the neutral beam.

The key to the experiment's success was the ability of NRMS to generate the neutral species in the gas phase, where it was isolated from other molecules that could cause its rapid decomposition, and then to ionize it for detection before it had a chance to decay.

Diagram of the NRMS Experimental Workflow:

Spectroscopic Data of Acetolactone: A Technical Guide for Researchers

Preamble: Acetolactone (α-acetolactone), the simplest α-lactone, is a highly strained and unstable molecule. Its transient nature makes direct spectroscopic analysis challenging, and consequently, it has not been isolated in bulk. This guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on mass spectrometry, and supplemented with theoretical calculations for NMR and IR spectroscopy. Additionally, data for a stable, fluorinated derivative, bis(trifluoromethyl)this compound, is presented for comparative purposes.

Mass Spectrometry (MS) of this compound

Due to its extreme instability, the primary experimental evidence for the existence of this compound comes from gas-phase studies using mass spectrometry.

Experimental Protocol: Generation and Detection of this compound in the Gas Phase

A common method for generating transient species like this compound in the gas phase for mass spectrometric analysis involves the decarboxylation of a suitable precursor. In the seminal work by Schröder et al. (1997), α-acetolactone was generated by the collisional activation of chloroacetate (B1199739) anions. The experimental setup for such an experiment would typically involve a multi-sector mass spectrometer.

A generalized workflow is as follows:

-

Ion Generation: Chloroacetate anions (ClCH₂COO⁻) are generated in the ion source of the mass spectrometer, often by electrospray ionization (ESI) of a solution of chloroacetic acid.

-

Mass Selection: The precursor ions are mass-selected by the first analyzer of the mass spectrometer.

-

Collisional Activation: The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon). Collisions with the gas induce fragmentation of the precursor ions.

-

Decarboxylation: Upon collisional activation, the chloroacetate anion can undergo decarboxylation and loss of a chloride ion to form the neutral this compound molecule in the gas phase.

-

Ionization and Detection: The neutral, transient this compound can then be ionized and mass-analyzed by subsequent stages of the mass spectrometer to confirm its formation and study its fragmentation pattern.

Mass Spectrometry Data

The 1997 study by Schröder and his colleagues was pivotal in identifying this compound as a transient species in the gas phase.

| Species | m/z | Method | Notes |

| This compound (C₂H₂O₂) | 58.01 | Collision-induced dissociation of chloroacetate anions followed by ionization | Observed as a transient neutral species. |

Theoretical Spectroscopic Data of this compound

Given the inability to isolate this compound for conventional NMR and IR spectroscopy, computational chemistry provides valuable insights into its expected spectral properties. The following data are based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Calculated)

Ab initio and Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations provide an estimate of where the signals for the protons and carbon atoms in the molecule would appear if the spectrum could be recorded.

| Nucleus | Calculated Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~2.5 - 3.5 | Singlet | The two protons of the CH₂ group are chemically equivalent. |

| ¹³C | ~40 - 50 (CH₂) | Triplet (in ¹H-coupled spectrum) | Methylene carbon. |

| ¹³C | ~170 - 180 (C=O) | Singlet (in ¹H-coupled spectrum) | Carbonyl carbon. |

Note: The exact calculated values can vary depending on the level of theory and basis set used in the computation.

Infrared (IR) Spectroscopy (Calculated)

Theoretical calculations of the vibrational frequencies of this compound predict the positions of its characteristic absorption bands in the infrared spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity | Notes |

| C=O stretch | ~1900 - 1950 | Strong | The high frequency is characteristic of a strained ring carbonyl. |

| C-O stretch | ~1200 - 1250 | Medium | |

| CH₂ symmetric stretch | ~2950 - 3000 | Medium | |

| CH₂ asymmetric stretch | ~3000 - 3050 | Medium | |

| CH₂ bend (scissoring) | ~1400 - 1450 | Medium |

Spectroscopic Data of a Stable Analog: Bis(trifluoromethyl)this compound

The introduction of bulky and electron-withdrawing trifluoromethyl groups significantly increases the stability of the α-lactone ring system, allowing for the isolation and characterization of bis(trifluoromethyl)this compound. This compound has a reported half-life of 8 hours at 25°C.

Experimental Protocol: Synthesis of Bis(trifluoromethyl)this compound

A general method for the synthesis of α-lactones involves the photochemical decarboxylation of a cyclic peroxyanhydride at low temperatures.

-

Precursor Synthesis: A suitable peroxymalonic anhydride (B1165640) precursor is synthesized.

-

Photolysis: The precursor is dissolved in an appropriate solvent and subjected to photolysis, typically with UV light, at cryogenic temperatures (e.g., -78 °C).

-

Decarboxylation: The photolysis induces the extrusion of carbon dioxide, leading to the formation of the α-lactone.

-

Isolation: Due to its increased stability, bis(trifluoromethyl)this compound can be isolated and purified using standard laboratory techniques.

Spectroscopic Data of Bis(trifluoromethyl)this compound

| Spectroscopic Technique | Observed Data |

| ¹⁹F NMR | A sharp singlet is observed, indicating the chemical equivalence of the six fluorine atoms. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band is observed at a high frequency, characteristic of the strained α-lactone ring. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak corresponding to the formula C₄F₆O₂. |

Note: Specific numerical values for the chemical shifts and absorption frequencies for bis(trifluoromethyl)this compound are reported in the primary literature and should be consulted for precise data.

Logical Workflow for Spectroscopic Analysis

The characterization of a highly unstable molecule like this compound relies on a combination of experimental techniques for transient species and theoretical calculations.

Caption: Logical workflow for the characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a prime example of the challenges posed by highly reactive and unstable molecules. While direct NMR and IR data from an isolated sample are unavailable, a combination of gas-phase mass spectrometry and theoretical calculations provides a consistent and detailed picture of its structure and spectral properties. The study of stabilized derivatives, such as bis(trifluoromethyl)this compound, further supports our understanding of this fascinating class of compounds. This guide serves as a foundational resource for researchers in organic chemistry, physical chemistry, and drug development who are interested in the properties and detection of transient intermediates.

The Unseen World of Acetolactone Derivatives: A Technical Guide to Their Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical properties of acetolactone derivatives, also known as oxetan-2-ones or β-lactones. These strained four-membered ring structures are not only fascinating from a chemical standpoint but also hold significant promise in the realm of medicinal chemistry and drug development. This document provides a consolidated overview of their key physical characteristics, detailed experimental protocols for their determination, and a look into their mechanism of action, offering a crucial resource for professionals in the field.

Core Physical Properties of this compound Derivatives

The physical properties of this compound derivatives are pivotal for their synthesis, purification, and formulation. These properties are significantly influenced by the nature and position of substituents on the lactone ring. Below is a summary of key quantitative data for representative this compound derivatives.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| β-Propiolactone | C₃H₄O₂ | -33.4 | 162 (decomposes) | 1.146 | Highly soluble in water and organic solvents.[1] |

| 4-Methyloxetan-2-one | C₄H₆O₂ | -44 | 151 | 1.056 | Soluble in organic solvents like ethanol, acetone, and ether; lower solubility in non-polar solvents.[2][3] |

| A specific β-lactone derivative | C₁₄H₁₈O₂ | 51.5 - 55.5 | Not available | Not available | Not specified, but likely soluble in common organic solvents for NMR analysis (CDCl₃). |

Experimental Protocols for Characterization

Accurate determination of the physical properties of this compound derivatives is fundamental for their reliable characterization. The following section details the methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a solid this compound derivative is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range.[1] The capillary method is a widely used and reliable technique for this determination.[4][5]

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound derivative is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is then tapped gently to compact the sample.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath, a thermometer, and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point. For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Protocol:

-

Sample Preparation: A 5-10 mg sample of the this compound derivative is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the structure of the derivative. For β-lactones, characteristic signals for the protons on the four-membered ring are typically observed.

FTIR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak for lactones.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Sample Preparation: A small amount of the solid or liquid this compound derivative is placed directly on the ATR crystal.[3]

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. The strong carbonyl (C=O) stretching band for a strained β-lactone ring typically appears at a higher frequency (around 1820-1850 cm⁻¹) compared to less strained lactones or open-chain esters.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI)-MS Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Mechanism of Action: Enzyme Inhibition

Many biologically active this compound derivatives exert their effects by acting as inhibitors of specific enzymes.[6] The high ring strain of the β-lactone ring makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, leading to covalent modification and inactivation of the enzyme.[7]

One prominent example is the inhibition of serine hydrolases, such as phospholipase A2 (PLA2) and proteasomes.[6][7]

Caption: Mechanism of Serine Hydrolase Inhibition by a β-Lactone Derivative.

Experimental Workflow for Physical Property Determination

The systematic characterization of a newly synthesized this compound derivative follows a logical workflow to determine its key physical properties.

Caption: Workflow for Physical Property Determination of an this compound Derivative.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. agilent.com [agilent.com]

- 4. mt.com [mt.com]

- 5. westlab.com [westlab.com]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Acetolactone: A Technical Overview of a Transient α-Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetolactone (α-acetolactone), a fascinating yet elusive molecule. As the simplest α-lactone, its highly strained three-membered ring structure dictates its transient nature and has made its isolation in bulk a significant scientific challenge. This document consolidates the known chemical identifiers, general synthetic approaches, and stability characteristics of this compound, offering valuable insights for researchers working with strained heterocyclic systems and in the field of reactive intermediates.

Core Chemical Identifiers

This compound, despite its instability, is well-characterized in the chemical literature through various identifiers.[1][2][3][4] These are crucial for database searches, computational modeling, and referencing in scientific publications. The primary identifiers for this compound are summarized in the table below.

| Identifier Type | Value |

| CAS Registry Number | 42879-41-4[1][2][3] |

| Preferred IUPAC Name | Oxiranone[1][4] |

| Other IUPAC Name | Oxiran-2-one[1][2][3] |

| Chemical Formula | C₂H₂O₂[1][2][3] |

| Molecular Weight | 58.04 g/mol [2] |

| Canonical SMILES | C1C(=O)O1[2] |

| InChI | InChI=1S/C2H2O2/c3-2-1-4-2/h1H2[1][2] |

| InChIKey | HZSIFDFXFAXICF-UHFFFAOYSA-N[1][2] |

Physicochemical Properties and Stability

The parent this compound is an organic compound with the formula C₂H₂O₂.[1] It is a family of unstable, three-membered heterocycles, containing an epoxide ring fused with a carbonyl group.[1][4] A significant challenge in the study of this compound is its inherent instability. The compound has not been isolated in bulk and was first described as a transient species in mass spectrometry experiments in 1997.[1][3] At 77 K, α-lactones, in general, rapidly polymerize or decarbonylate to form ketones or aldehydes.[1]

However, the introduction of stabilizing groups can significantly increase the half-life of α-lactones. A notable example is bis(trifluoromethyl)this compound ((CF₃)₂C₂O₂), which is stabilized by its two trifluoromethyl groups and exhibits a half-life of 8 hours at 25 °C.[1][3]

Experimental Protocols: General Synthesis of α-Lactones

Due to the transient nature of this compound, a specific, detailed experimental protocol for its synthesis and isolation is not available in the literature. However, general methods for the generation of α-lactones as transient species have been described. The most common approach involves the cryogenic photochemical decarboxylation of peroxymalonic anhydrides.[1][4]

General Protocol for the Photochemical Generation of α-Lactones:

-

Precursor Synthesis: A suitably substituted peroxymalonic anhydride (B1165640) is synthesized. For the parent this compound, this would be the unsubstituted peroxymalonic anhydride.

-

Cryogenic Conditions: The precursor is dissolved in an appropriate solvent and cooled to a low temperature, typically 77 K (liquid nitrogen temperature), to trap the highly reactive α-lactone product.

-

Photochemical Decarboxylation: The cooled solution is irradiated with a suitable wavelength of UV light to induce photochemical decarboxylation of the peroxymalonic anhydride, leading to the formation of the α-lactone.

-

In Situ Analysis: The generated α-lactone is typically characterized in situ using spectroscopic methods such as infrared (IR) spectroscopy or mass spectrometry before it can decompose or polymerize.

It is important to note that this is a generalized protocol, and specific conditions such as solvent, concentration, irradiation wavelength, and time would need to be optimized for any given α-lactone.

Reaction Pathway: General Synthesis of α-Lactones

The synthesis of α-lactones via the photochemical decarboxylation of peroxymalonic anhydrides can be represented by the following logical workflow.

Caption: General workflow for the synthesis of α-lactones.

Conclusion

This compound remains a molecule of significant interest to theoretical and experimental chemists due to its unique strained-ring structure and high reactivity. While its transient nature has precluded its isolation and extensive characterization, the data presented in this guide provides a solid foundation for researchers. The provided identifiers are essential for literature and database navigation, and the general synthetic protocols offer a starting point for the generation and study of this and other α-lactones as reactive intermediates. Future research, potentially leveraging advanced matrix isolation techniques or ultrafast spectroscopy, may one day allow for a more detailed exploration of the chemistry of this fascinating compound.

References

Computational Analysis of Acetolactone Stability: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the computational analysis of acetolactone, specifically focusing on β-propiolactone (2-oxetanone), a strained four-membered ring lactone. Due to its high ring strain, β-propiolactone is a reactive and versatile chemical intermediate, but also a suspected carcinogen. Understanding its stability, decomposition pathways, and the influence of substituents is crucial for its application in chemical synthesis and for mitigating its biological risks. This document summarizes key quantitative data from computational studies, details relevant experimental protocols for its synthesis and characterization, and visualizes important reaction pathways and computational workflows. This guide is intended for researchers, scientists, and professionals in drug development and computational chemistry.

Introduction

β-Propiolactone (systematically named 2-oxetanone), the simplest β-lactone, is a molecule of significant interest due to the inherent ring strain of its four-membered ring. This strain imparts high reactivity, making it a valuable building block in organic synthesis. However, this reactivity is also associated with its carcinogenic properties, primarily through the alkylation of nucleobases in DNA.[1][2][3] Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of β-propiolactone's reactions, offering insights into its stability and decomposition mechanisms at a molecular level.

This guide will delve into the computational methodologies used to study β-propiolactone, present key findings on its stability and reactivity, and provide context with relevant experimental procedures.

Computational Methodologies for Stability Analysis

The computational study of strained ring systems like β-propiolactone requires robust theoretical methods to accurately capture their electronic structure and energetics. The primary methods employed include:

-

Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are often used to provide accurate energy predictions.[4]

-

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for studying the geometries and reaction pathways of organic molecules.[5]

-

Continuum Solvation Models: To simulate reactions in solution, polarizable continuum models (PCM) are frequently employed to account for the effect of the solvent on the stability of reactants, transition states, and products.[6][7]

A typical computational workflow for analyzing the stability and decomposition of β-propiolactone is illustrated below.

Quantitative Data on Stability and Decomposition

Computational studies have provided valuable quantitative data on the thermodynamics and kinetics of β-propiolactone decomposition. The primary thermal decomposition pathway is a [2+2] cycloreversion to ethylene (B1197577) and carbon dioxide.

Table 1: Calculated Activation and Reaction Energies for β-Propiolactone Decomposition

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |

| Thermal Decarboxylation | MP2/6-311+G** | 43.5 | -22.5 | [4] |

| Isomerization to Acrylic Acid | Not specified | Minor pathway | Not specified | [8] |

Note: The values presented are from theoretical calculations and can vary depending on the level of theory and basis set used.

The influence of substituents on the stability and reactivity of the β-lactone ring is a key area of investigation. Methyl substituents, for example, have been shown to affect the barriers for ring-closure reactions leading to β-lactones.[6][7]

Table 2: Key Geometrical Parameters of β-Propiolactone

| Parameter | Value (Å or degrees) | Computational Method |

| C=O bond length | 1.185 | MP2/6-31+G(d)[7] |

| C-O bond length (ester) | 1.375 | MP2/6-31+G(d)[7] |

| C-C bond length (alpha) | 1.525 | MP2/6-31+G(d)[7] |

| C-C bond length (beta) | 1.535 | MP2/6-31+G(d)[7] |

| O-C-C angle | 91.5 | MP2/6-31+G(d)[7] |

| C-C-C angle | 87.5 | MP2/6-31+G(d)[7] |

Decomposition and Reaction Pathways

β-propiolactone can undergo several types of reactions, primarily driven by the relief of its ring strain. These include thermal decomposition, reactions with nucleophiles, and polymerization.

Thermal Decomposition

The thermal decomposition of β-propiolactone primarily proceeds through a concerted, yet asynchronous, [2+2] cycloreversion to yield ethylene and carbon dioxide.[4]

Reactions with Nucleophiles

Due to its electrophilic nature, particularly at the β-carbon and the carbonyl carbon, β-propiolactone readily reacts with nucleophiles. This reactivity is central to its biological activity, including its carcinogenicity, which involves the alkylation of DNA bases.[1][3] Computational studies have shown that alkylation is generally more energetically favorable than acylation for nucleobases.[3]

Experimental Protocols

Synthesis of β-Propiolactone

A common laboratory and industrial synthesis of β-propiolactone involves the reaction of ketene (B1206846) with formaldehyde (B43269), often in the presence of a Lewis acid catalyst such as a mixture of aluminum chloride and zinc chloride.[9]

Materials:

-

Ketene gas

-

Formaldehyde (as paraformaldehyde or trioxane)

-

Anhydrous aluminum chloride

-

Anhydrous zinc chloride

-

Anhydrous solvent (e.g., methanol, acetone)[9]

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

-

A solution of the aluminum chloride and zinc chloride catalyst is prepared in the anhydrous solvent under an inert atmosphere.[9]

-

The catalyst solution is added to the reaction vessel containing a solution or slurry of formaldehyde in the same solvent.

-

The mixture is cooled to the desired reaction temperature (e.g., -20 to 0 °C).

-

Ketene gas is bubbled through the reaction mixture with vigorous stirring.

-

The reaction is monitored for the consumption of formaldehyde.

-

Upon completion, the reaction is quenched, and the β-propiolactone is isolated and purified, typically by distillation under reduced pressure.

Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization of β-Propiolactone

The characterization of β-propiolactone is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl group of the strained lactone is observed at a higher frequency (around 1840 cm⁻¹) compared to less strained esters.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Development and Research

The high reactivity of the β-lactone ring makes it a valuable pharmacophore in some therapeutic agents. For example, the natural product marizomib (B1676077) contains a β-lactone moiety that is crucial for its activity as a proteasome inhibitor.[10] Computational studies can aid in the design of novel β-lactone-containing drugs by predicting their stability, reactivity, and binding interactions with biological targets.[10]

Conclusion

The computational analysis of β-propiolactone provides essential insights into its stability, reactivity, and decomposition pathways. The combination of high-level ab initio and DFT calculations allows for the accurate prediction of thermochemical and kinetic data, which is invaluable for understanding its chemical behavior and biological activity. This guide has summarized the key computational approaches, presented quantitative data, and outlined relevant experimental protocols to provide a comprehensive resource for researchers in chemistry and drug development. The continued application of computational methods will undoubtedly further our understanding of this important and reactive molecule.

References

- 1. Carcinogenesis of β-Propiolactone: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carcinogenesis of β-Propiolactone: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3069433A - Preparation of beta-propiolactone - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

The Chemistry and Biological Significance of α-Acetolactate in Amino Acid Biosynthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying α-Acetolactone vs. α-Acetolactate

In the study of metabolic pathways, precise molecular identification is paramount. The term "acetolactone" refers to a family of highly unstable, three-membered ring compounds known as α-lactones.[1] The parent compound, α-acetolactone (oxiran-2-one), is a transient species that has not been isolated in bulk and is known to rapidly polymerize or decarbonylate, even at cryogenic temperatures.[1] To date, there is no substantive evidence documenting a role for α-acetolactone in amino acid biosynthesis.

Conversely, α-acetolactate (also known as α-acetolactic acid) is a well-characterized and stable α-hydroxy keto acid that serves as a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs).[2] Given this central role in a fundamental metabolic pathway, it is probable that inquiries into "this compound's role in amino acid biosynthesis" are directed at this key metabolite, α-acetolactate. This guide will focus on the established chemistry, biosynthesis, and regulatory importance of α-acetolactate.

The Role of α-Acetolactate in Branched-Chain Amino Acid (BCAA) Biosynthesis

α-Acetolactate is the metabolic precursor to the essential amino acids valine and leucine (B10760876).[2] The biosynthesis of BCAAs—valine, leucine, and isoleucine—occurs in plants, fungi, bacteria, and archaea, but not in animals, making this pathway a crucial target for herbicides and potential antimicrobial agents.[3][4] The pathway is initiated from pyruvate (B1213749) and, for isoleucine, threonine.[5]

The central enzyme is Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS).[3][5] This enzyme catalyzes the first committed step in the pathway:

-

For Valine and Leucine Synthesis: ALS catalyzes the condensation of two pyruvate molecules to form (S)-2-acetolactate, releasing CO2.[6][7]

-

For Isoleucine Synthesis: ALS condenses one molecule of pyruvate with one molecule of 2-ketobutyrate (derived from threonine) to produce (S)-2-aceto-2-hydroxybutyrate.[4][8]

Following its synthesis, α-acetolactate is converted to valine and leucine through a series of shared enzymatic steps involving ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and finally, a transaminase.[9]

Acetolactate Synthase (ALS/AHAS): Structure and Mechanism

ALS (EC 2.2.1.6) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that belongs to the pyruvate oxidase-like subfamily.[3][10]

-

Structure: The enzyme typically exists as a dimer or tetramer.[3] It is composed of a large catalytic subunit (around 60 kDa) and a smaller regulatory subunit (85-170 amino acids).[3][11] The large subunit contains three domains (α, β, and γ) and binds the necessary cofactors.[3]

-

Cofactors: For activity, ALS requires Thiamine Diphosphate (ThDP), a divalent cation (Mg²⁺), and Flavin-Adenine Dinucleotide (FAD).[3][12] While ThDP is directly involved in the catalysis, FAD does not appear to participate directly in the reaction but may be a remnant from an ancestral enzyme form or play a structural role.[3][5]

-

Catalytic Mechanism: The reaction begins with the decarboxylation of a pyruvate molecule, which yields a hydroxyethyl-ThDP intermediate. This intermediate then nucleophilically attacks the carbonyl carbon of a second pyruvate molecule (for valine/leucine synthesis) or a 2-ketobutyrate molecule (for isoleucine synthesis) to form the respective α-aceto-α-hydroxy acid product.[6][8]

There are two main forms of the enzyme: a biosynthetic (anabolic) form found in the BCAA pathway and a catabolic form found in some bacteria that participates in butanediol (B1596017) fermentation.[10][13]

Regulation of α-Acetolactate and BCAA Synthesis

The BCAA biosynthesis pathway is tightly regulated to prevent the wasteful overproduction of amino acids. This control is exerted at multiple levels.

Feedback Inhibition of Acetolactate Synthase

The primary regulatory mechanism is allosteric feedback inhibition of ALS by the pathway's end products. Valine, leucine, and isoleucine can bind to the small regulatory subunit of ALS, inhibiting its catalytic activity.[1][14] The sensitivity to each amino acid can vary between different isoforms of the enzyme.[3] For example, in Corynebacterium glutamicum, the wild-type ALS is inhibited by about 57% in the presence of 5 mM valine, and combinations of the three BCAAs do not significantly increase this inhibition, suggesting a single allosteric binding site.[1][5]

Regulation by α-Acetolactate Decarboxylase

In some microorganisms, such as Streptococcus thermophilus, the pool of α-acetolactate is also controlled by the enzyme α-acetolactate decarboxylase.[15] This enzyme diverts α-acetolactate away from amino acid synthesis and towards the production of acetoin (B143602), a neutral compound.[15][16] This diversion is allosterically activated by high concentrations of valine, leucine, and isoleucine, providing an additional layer of regulation.[15][16]

α-Acetolactate Synthase as a Target for Drug Development

The absence of the BCAA biosynthesis pathway in animals makes its enzymes, particularly ALS, ideal targets for the development of compounds with high selectivity and low mammalian toxicity.[3][12]

Herbicides

ALS is the target for more than 50 commercial herbicides across five major chemical families: sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinyl-benzoates, and sulfonylamino-carbonyl-triazolinones.[8][17][18] These herbicides are potent, slow-acting inhibitors that bind to a site at the entrance of the substrate channel, preventing pyruvate from accessing the active site.[8][19] Their low application rates and low toxicity to animals have made them highly successful in modern agriculture.[8][20]

Antimicrobial Agents

The essential nature of ALS in many bacteria and fungi also makes it an attractive target for the discovery of novel antimicrobial drugs.[3][12] Research is ongoing to characterize ALS from pathogenic microorganisms to identify inhibitors that could be developed into new therapeutic agents.[3]

Data Presentation: Quantitative Enzyme Kinetics

The efficiency and substrate affinity of enzymes in the BCAA pathway have been quantified in various organisms.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS/AHAS)

| Organism | Substrate | Km (mM) | Vmax (μM/min or U/mg) | Reference |

|---|---|---|---|---|

| Acetobacter pasteurianus | Sodium Pyruvate | 31.8 | 2.9 μM/min | [21] |

| Ralstonia eutropha H16 | Pyruvate | 10.5 | 0.203 U/mg | [22] |

| Canola (Brassica napus) - Hyola 555TT | Pyruvate | 1.83 | 0.132 U/mg | [23] |

| Canola (Brassica napus) - Hyola 571CL | Pyruvate | 2.01 | 0.091 U/mg |[23] |

Table 2: Kinetic Parameters of Ketol-acid Reductoisomerase (KARI)

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

|---|

| Escherichia coli | 2-Acetolactate | 230 | 2.15 |[20] |

Table 3: Inhibition of Wild-Type Acetohydroxy Acid Synthase (AHAS) from Corynebacterium glutamicum

| Inhibitor | Concentration (mM) | % Inhibition | 50% Inhibitory Concentration (mM) | Reference |

|---|---|---|---|---|

| Valine | 5 | ~57% | 0.9 | [5] |

| Isoleucine | 5 | ~57% | 3.1 | [5] |

| Leucine | 5 | ~57% | 6.0 | [5] |

| Val + Ile + Leu | 5 each | ~57% | N/A |[5] |

Experimental Protocols

Protocol: In Vitro Colorimetric Assay for Acetolactate Synthase (ALS) Activity

This protocol is adapted from standard colorimetric methods that measure the formation of acetoin from the acid-catalyzed decarboxylation of α-acetolactate.[7][11][12][21]

Principle: ALS produces α-acetolactate from pyruvate. The reaction is stopped, and the product is converted to acetoin by acidification and heating. Acetoin then reacts with creatine (B1669601) (Color Reagent A) and α-naphthol (Color Reagent B) to form a red-colored complex, which is quantified spectrophotometrically at ~525 nm.

Materials:

-

Enzyme Extraction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol)

-

Reaction Buffer (e.g., 100 mM sodium phosphate buffer pH 6.5, 100 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM Thiamine Pyrophosphate (TPP))

-

Stop Solution (e.g., 6 N H₂SO₄)

-

Color Reagent A (e.g., 0.5% (w/v) creatine)

-

Color Reagent B (e.g., 5% (w/v) α-naphthol in 2.5 N NaOH, freshly prepared)

-

Microplate reader and 96-well plates

Procedure:

-

Enzyme Extraction: Homogenize fresh tissue or cell pellets in ice-cold Enzyme Extraction Buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant is the crude enzyme extract.[12]

-

Reaction Setup: In a 96-well plate, add 40 µL of enzyme extract to each sample well. Prepare a blank with 40 µL of extraction buffer.

-

Reaction Initiation: Pre-warm the plate to the desired temperature (e.g., 37°C or 55°C).[7][21] Initiate the reaction by adding 50 µL of pre-warmed Reaction Buffer to all wells.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction & Decarboxylation: Add 10-50 µL of Stop Solution to each well. This stops the enzymatic reaction and initiates the conversion of α-acetolactate to acetoin.[7][12] Incubate the plate at 60°C for 15 minutes.

-

Color Development: Cool the plate to room temperature. Add 50-100 µL of Color Reagent A, followed by 50-100 µL of Color Reagent B to each well.[7][12][21] Incubate at 60°C for 15 minutes or until color develops.

-

Measurement: Measure the absorbance at 525 nm using a microplate reader.

-

Calculation: Calculate enzyme activity based on a standard curve of known acetoin concentrations.

Protocol: Gene Knockout of ALS in E. coli using λ Red Recombineering

This protocol outlines the general steps for creating a targeted gene knockout using homologous recombination, adapted from established methods.[24][25][26]

Principle: A linear DNA fragment containing an antibiotic resistance cassette flanked by short regions of homology to the sequences upstream and downstream of the target gene (als) is introduced into E. coli expressing the λ Red recombinase system. The recombinase mediates the replacement of the target gene with the resistance cassette.

Materials:

-

E. coli strain containing the pKD46 plasmid (expresses λ Red genes under an arabinose-inducible promoter).

-

Template plasmid for resistance cassette (e.g., pKD3 for chloramphenicol (B1208) or pKD4 for kanamycin).

-

Custom PCR primers with ~20 nt binding to the resistance cassette and ~50 nt homology arms flanking the als gene.

-

Reagents for PCR, DpnI digestion, DNA purification, and electroporation.

-

LB medium, L-arabinose, and appropriate antibiotics.

Procedure:

-

Prepare Linear Cassette:

-

Design and order chimeric primers. The 5' ends should match the 50 bp upstream and downstream of the als gene, and the 3' ends should anneal to the template resistance plasmid.

-

Perform PCR using the template plasmid and chimeric primers to amplify the resistance cassette with attached homology arms.

-